2-Hydroxy-5-sulfamoylbenzoic acid

概述

描述

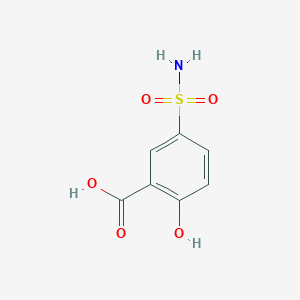

2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, is an organic compound with the molecular formula C7H7NO5S. It is a derivative of salicylic acid, where the hydroxyl group is positioned at the second carbon, and a sulfamoyl group is attached to the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. One common method is the reaction of salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity for various applications.

化学反应分析

Types of Reactions: 2-Hydroxy-5-sulfamoylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfamoyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl and sulfamoyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with modified functional groups.

科学研究应用

Chemical Synthesis

2-Hydroxy-5-sulfamoylbenzoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and acts as a catalyst in various organic reactions. Notably, it has been employed as an organocatalyst in synthesizing 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones, demonstrating its utility in facilitating chemical transformations under solvent-free conditions.

Biological Activities

Research has highlighted several potential biological activities of this compound:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibacterial agents. Studies have shown its effectiveness against various bacterial strains, including those involved in gastrointestinal diseases such as gastric and peptic ulcers .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. However, further research is needed to elucidate the specific mechanisms and efficacy levels involved.

Medical Applications

Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its role as a potential lead compound in treating conditions related to urease activity has been particularly noted, with studies indicating its dual-action mode against urease and virulent bacterial strains . This dual mechanism positions it as a promising candidate for therapeutic applications in managing gastrointestinal disorders.

Industrial Uses

In industrial contexts, this compound is utilized in producing dyes and pigments, contributing to various chemical manufacturing processes. Its chemical properties allow it to serve effectively as an intermediate in synthesizing other industrial chemicals.

Case Study 1: Antimicrobial Evaluation

A recent study focused on synthesizing Schiff bases from derivatives of this compound. The synthesized compounds exhibited potent antibacterial activity against common pathogens associated with gastrointestinal infections. The study utilized both in vitro and in silico methods to evaluate the antibacterial potential and mechanism of action against urease enzymes .

Case Study 2: Inhibition of Urease Enzyme

Another investigation assessed the inhibitory effects of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives on urease enzymes, demonstrating significant anti-urease activity. This finding supports the compound's potential use in treating conditions like hepatic encephalopathy and other gastrointestinal disorders linked to urease activity .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecules; organocatalyst for various organic reactions |

| Biological Activity | Antimicrobial properties; potential anti-inflammatory effects |

| Medical Uses | Investigated for treatment of gastrointestinal diseases; dual-action against urease |

| Industrial Uses | Used in dye production and as an intermediate in chemical manufacturing |

作用机制

The mechanism of action of 2-Hydroxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, inhibit microbial growth, or reduce inflammation, depending on the context of its application.

相似化合物的比较

4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: This compound has a similar structure but with a chlorine atom at the fourth position, which can alter its chemical properties and reactivity.

2-Hydroxy-5-sulfobenzoic acid: This compound lacks the sulfamoyl group but has a sulfonic acid group instead, leading to different chemical behavior and applications.

Uniqueness: 2-Hydroxy-5-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

生物活性

2-Hydroxy-5-sulfamoylbenzoic acid (CAS No. 5378-41-6), also known as 5-sulfamoylsalicylic acid, is an organic compound derived from salicylic acid, characterized by a hydroxyl group at the second carbon and a sulfamoyl group at the fifth carbon. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7NO5S

- Molecular Weight : 203.19 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its sulfamoyl group resembles sulfonamide antibiotics, which inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival and replication.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition | |

| Staphylococcus aureus | Moderate inhibition | |

| Pseudomonas aeruginosa | Notable inhibition |

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in inflammatory diseases.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes involved in metabolic pathways, influencing drug metabolism and efficacy. The biochemical pathways affected by this compound are not yet fully characterized, indicating a need for further research to elucidate its molecular interactions and effects on cellular functions.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various compounds including this compound demonstrated its effectiveness against common pathogens such as E. coli and S. aureus. The results indicated that this compound could serve as a potential lead for developing new antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-sulfamoylbenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation or sulfamoylation of a hydroxybenzoic acid precursor. For example:

- Step 1 : Start with 2-hydroxybenzoic acid (salicylic acid) and introduce a sulfamoyl group at the 5-position via electrophilic substitution using sulfamoyl chloride or sulfamic acid under controlled acidic conditions (e.g., H₂SO₄ or HCl catalysis) .

- Step 2 : Optimize temperature (40–60°C) to avoid over-sulfonation or degradation of the aromatic ring. Higher temperatures may lead to byproducts like sulfonic acid derivatives .

- Step 3 : Purify via recrystallization using ethanol/water mixtures to achieve >95% purity. Yield improvements (60–80%) are achievable with stoichiometric control of sulfamoylating agents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity. Retention time correlates with sulfamoyl group polarity .

- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for para-substituted sulfamoyl groups) and ¹³C NMR (carbonyl at ~170 ppm) .

- FTIR : Detect key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, S=O at 1150–1250 cm⁻¹) .

Q. What solubility profiles are critical for experimental design involving this compound?

- Aqueous solubility : Moderately soluble in water (≈5–10 mg/mL at pH 7) due to ionizable sulfamoyl (–SO₂NH₂) and carboxylic acid (–COOH) groups. Solubility increases at alkaline pH (>9) via deprotonation .

- Organic solvents : Soluble in DMSO (50–100 mg/mL) and methanol (limited solubility at <20 mg/mL). Pre-solubilization in DMSO is recommended for biological assays .

Advanced Research Questions

Q. How does the sulfamoyl group influence biological activity, and what are common interference factors in bioassays?

- Mechanistic insight : The sulfamoyl group enhances hydrogen-bonding capacity, potentially interacting with enzymes (e.g., carbonic anhydrase) or receptors. However, residual acidity from –COOH may cause false positives in pH-sensitive assays .

- Interference mitigation : Use buffer systems (e.g., Tris-HCl, pH 7.4) to stabilize ionization states. Include control experiments with structural analogs lacking the sulfamoyl group .

Q. What strategies address stability challenges during long-term storage and handling?

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the sulfamoyl group. Lyophilized forms show better stability (≥2 years) compared to solutions .

- Degradation analysis : Monitor via LC-MS for sulfonic acid byproducts (m/z shifts of +16 or +32) caused by oxidative degradation .

Q. How can researchers resolve contradictions in reported biological data for sulfamoylbenzoic acid derivatives?

- Case study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., ionic strength, co-solvents). Validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .

- Data normalization : Standardize against reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to ensure cross-study comparability .

Q. What advanced analytical methods are suitable for studying metabolic pathways of this compound?

- Metabolite profiling : Use high-resolution LC-QTOF-MS to identify phase I/II metabolites. Key biotransformations include glucuronidation of –COOH and hydroxylation of the aromatic ring .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate in vitro/in vivo .

Q. Methodological Best Practices

属性

IUPAC Name |

2-hydroxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQMYKUTVQZUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。